molecular formula C19H20N2O3 B4879392 N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4879392
M. Wt: 324.4 g/mol
InChI Key: XFJIAOWQKRHWAL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as LY404039, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of isoxazolecarboxamides and has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 and 3 (mGluR2/3). These receptors are involved in the regulation of glutamate release, which is a key neurotransmitter in the brain. By blocking these receptors, N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can modulate the glutamatergic system and potentially improve cognitive function.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its selectivity for the mGluR2/3 receptors, which allows for targeted modulation of the glutamatergic system. However, one limitation is that N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective analogs of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide with improved bioavailability. Additionally, further research is needed to understand the long-term effects of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide on cognitive function and behavior.

Scientific Research Applications

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to have a modulatory effect on the glutamatergic system, which is involved in learning and memory processes in the brain.

properties

IUPAC Name

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-6-4-5-7-16(13)20-19(22)18-12-17(21-24-18)14-8-10-15(23-2)11-9-14/h4-11,18H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJIAOWQKRHWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
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